molecular formula C15H18N4O B2808630 N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-2-(1H-pyrrol-1-yl)acetamide CAS No. 1795483-96-3

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-2-(1H-pyrrol-1-yl)acetamide

Cat. No.: B2808630
CAS No.: 1795483-96-3
M. Wt: 270.336
InChI Key: DTYAAJSNCGKQDE-UHFFFAOYSA-N
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Description

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-2-(1H-pyrrol-1-yl)acetamide (CAS 1795483-96-3) is a synthetic organic compound with a molecular formula of C15H18N4O and a molecular weight of 270.33 g/mol. Its structure incorporates a pyrrolidine ring, a scaffold of significant interest in modern medicinal chemistry. The pyrrolidine ring is a saturated, five-membered nitrogen heterocycle that provides a three-dimensional, sp3-hybridized coverage of pharmacophore space, a characteristic that can enhance the selectivity and optimize the physicochemical parameters of drug candidates, improving their solubility and ADME/Tox profiles . This compound features two distinct nitrogen-containing heterocycles—a pyridine and a pyrrole—linked via an acetamide bridge, making it a versatile intermediate for constructing more complex molecules. Researchers value this compound for its potential application in drug discovery programs, particularly in the development of novel bioactive molecules for treating human diseases such as cancer, central nervous system disorders, and infectious diseases . The presence of multiple hydrogen bond acceptors and donors in its structure facilitates targeted interactions with biological proteins. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-(1-pyridin-2-ylpyrrolidin-3-yl)-2-pyrrol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c20-15(12-18-8-3-4-9-18)17-13-6-10-19(11-13)14-5-1-2-7-16-14/h1-5,7-9,13H,6,10-12H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYAAJSNCGKQDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CN2C=CC=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-2-(1H-pyrrol-1-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the pyridine ring: This step might involve nucleophilic substitution or coupling reactions.

    Introduction of the pyrrole ring: This can be done through condensation reactions or other suitable methods.

    Acetamide formation:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-2-(1H-pyrrol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the pyridine and pyrrole rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive molecules.

    Industry: Use in the synthesis of materials or as an intermediate in chemical production.

Mechanism of Action

The mechanism of action of N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-2-(1H-pyrrol-1-yl)acetamide would depend on its specific interactions with biological targets. Typically, such compounds might interact with enzymes, receptors, or nucleic acids, modulating their activity through binding or inhibition.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The target compound’s unique architecture can be contrasted with the following analogs:

Compound Name Key Structural Differences Molecular Weight (g/mol) Reference
N-(1H-Benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamides (e.g., compounds 28–31) Benzimidazole core replaces pyrrolidine-pyridine; pyrazole replaces pyrrole ~300–350 (estimated)
2-(1-Methyl-1H-pyrrol-2-yl)-N′-[(1E)-1-(3-pyridinyl)ethylidene]acetohydrazide Hydrazide linker instead of acetamide; ethylidene group attached to pyridine 315.33
N-(1-(tert-Butyl)-5-methylene-2-oxo-3-(pyridin-2-yl)pyrrolidin-3-yl)-N-propylacetamide tert-Butyl and propyl substituents; 2-oxo-pyrrolidine backbone 329.21
Suvecaltamide (2-[4-(propan-2-yl)phenyl]-N-{(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl}acetamide) Trifluoroethoxy-pyridine; isopropylphenyl substituent 438.42

Key Observations :

  • Bulky substituents (e.g., tert-butyl in ) increase steric hindrance, which could impact membrane permeability or receptor binding .

Implications for Target Compound :

  • If the target compound’s synthesis follows EDCI/HOBt coupling (as in ), purity and scalability may align with benzimidazole analogs. However, stereochemical outcomes (e.g., pyrrolidine ring conformation) could require chiral catalysts or resolution techniques .

Physicochemical and Pharmacokinetic Properties

  • ’s Compound : A yellow oil with moderate lipophilicity (Rf = 0.23 in Et₂O/PE), suggesting the target compound may similarly exhibit high membrane permeability if uncharged .
  • Suvecaltamide () : Higher molecular weight (438 g/mol) and trifluoroethoxy group enhance metabolic stability but may reduce aqueous solubility .
  • Hydrazide Analog () : The hydrazide group could increase polarity, improving solubility but limiting blood-brain barrier penetration compared to the target’s acetamide linker .

Q & A

Basic: What are the recommended synthetic routes and optimization strategies for N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-2-(1H-pyrrol-1-yl)acetamide?

Methodological Answer:
The synthesis typically involves multi-step reactions, including amidation and heterocyclic coupling. A common approach is to react pyridine-substituted pyrrolidine precursors with activated acetamide derivatives. For example, coupling 1-(pyridin-2-yl)pyrrolidin-3-amine with 2-(1H-pyrrol-1-yl)acetic acid using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or THF under nitrogen atmosphere . Optimization includes controlling reaction temperature (0–5°C for sensitive intermediates) and using catalytic bases (e.g., triethylamine) to enhance yield. Purity is improved via column chromatography with gradients of ethyl acetate/hexane .

Basic: Which analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR are essential for confirming the pyrrolidinyl, pyridinyl, and acetamide moieties. For example, the pyrrolidine ring protons resonate between δ 2.5–3.5 ppm, while pyrrole protons appear as sharp singlets near δ 6.5–7.0 ppm .
  • HRMS: High-resolution mass spectrometry validates molecular weight (e.g., calculated vs. observed [M+H]+^+).
  • X-ray Crystallography: For unambiguous structural confirmation, SHELX software is used to refine crystallographic data, though challenges arise from flexible pyrrolidine/pyrrole groups requiring high-resolution datasets .

Basic: How is the compound’s initial biological activity screened in academic research?

Methodological Answer:
Initial screening focuses on target-specific assays:

  • Enzyme Inhibition: Dose-response curves (IC50_{50}) against kinases or proteases, using fluorogenic substrates.
  • Cellular Assays: Cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) with comparisons to structurally related derivatives (e.g., chloro/nitro-substituted analogs) .
  • Binding Affinity: Surface plasmon resonance (SPR) or fluorescence polarization to measure interactions with receptors (e.g., GPCRs) .

Advanced: How can structural ambiguities arising from dynamic pyrrolidine conformers be resolved?

Methodological Answer:

  • Variable-Temperature NMR: Observing coalescence of proton signals at low temperatures (e.g., −40°C in CD2_2Cl2_2) to identify rotameric equilibria .
  • DFT Calculations: Comparing computed 1^1H NMR chemical shifts (via Gaussian or ORCA) with experimental data to validate dominant conformers .
  • Crystallographic Refinement: Using SHELXL for constrained refinement of disordered pyrrolidine rings, though high mosaicity or twinning may require data truncation .

Advanced: How should discrepancies in biological activity data across studies be addressed?

Methodological Answer:
Contradictions often arise from:

  • Assay Variability: Normalize data using positive controls (e.g., staurosporine for kinase inhibition) and replicate under standardized conditions (pH, temperature) .
  • Solubility Differences: Use DMSO stocks with ≤0.1% final concentration to avoid solvent interference. Confirm solubility via dynamic light scattering (DLS) .
  • Metabolic Stability: Compare results from hepatic microsome assays (e.g., human vs. murine) to identify species-specific degradation .

Advanced: What strategies guide structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

  • Core Modifications: Replace pyrrolidine with piperidine (rigidity vs. flexibility) or substitute pyridine with pyrimidine to alter electronic profiles .
  • Substituent Effects: Introduce electron-withdrawing groups (e.g., -NO2_2) on the pyrrole ring to enhance binding to hydrophobic pockets .
  • Bioisosteres: Replace acetamide with sulfonamide to improve metabolic stability while retaining hydrogen-bonding capacity .

Advanced: How can computational modeling predict binding modes and optimize affinity?

Methodological Answer:

  • Docking Simulations (AutoDock Vina): Dock the compound into crystal structures of target proteins (e.g., Bcl-2) to prioritize substituents with favorable π-π stacking (pyridine-pyrrole interactions) .
  • Molecular Dynamics (GROMACS): Simulate ligand-protein stability over 100 ns trajectories; analyze RMSD and binding free energy (MM-PBSA) .
  • QSAR Models: Use CoMFA/CoMSIA to correlate substituent electronegativity with IC50_{50} values, guiding synthetic prioritization .

Advanced: What challenges exist in crystallizing this compound for X-ray analysis?

Methodological Answer:

  • Polymorphism: Screen crystallization solvents (e.g., MeOH/water vs. acetonitrile) to isolate stable polymorphs.
  • Disorder Management: For flexible pyrrolidine rings, apply SHELXL restraints (e.g., SIMU/DELU) and refine anisotropic displacement parameters .
  • Data Quality: Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution for weakly diffracting crystals .

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